Manganese diisononanoate

Description

Contextualizing Organomanganese Carboxylates in Contemporary Chemistry

Organomanganese compounds, which feature a carbon-to-manganese chemical bond, hold a unique position in organometallic chemistry. wikipedia.org While not as widely used as some other organometallic reagents, their potential is increasingly being recognized due to manganese's low cost and benign environmental profile. wikipedia.org The reactivity of organomanganese compounds is often compared to that of organomagnesium and organozinc compounds, with the manganese-carbon bond having a high degree of ionic character. wikipedia.org

Organomanganese carboxylates, a subgroup of these compounds, are of particular interest. They are involved in a wide range of chemical transformations and have been studied for their relevance to biological systems. ufl.eduacs.org Research into manganese carboxylate chemistry has led to the synthesis of high-nuclearity clusters with interesting magnetic properties. ufl.edu These complexes often feature bridging oxide and carboxylate ligands and can exist in various manganese oxidation states (II-IV). ufl.edu The study of these compounds provides insights into the function of manganese in biological systems, such as the oxygen-evolving complex in photosynthesis. ufl.edu

Significance of Manganese Diisononanoate within Industrial and Catalytic Systems

This compound, a specific type of manganese carboxylate, has found utility in several industrial and catalytic applications. These compounds can act as catalysts in oxidation reactions. ontosight.ai Manganese-based catalysts are recognized for their excellent catalytic performance, cost-effectiveness, and stability. rsc.org

In the context of catalysis, manganese compounds are being explored for C-H functionalization reactions, which are important for creating complex organic molecules. nih.gov Manganese catalysts have shown promise in the hydrosilylation of carbonyl and carboxylate compounds, a key process in organic synthesis. acs.org Furthermore, manganese-containing catalysts are used in the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons, where manganese helps to improve the efficiency of the reaction. lightsources.org

Industrially, salts of isononanoic acid, such as this compound, are used as drying accelerators or "driers" for paints and varnishes. google.com They are also components in the formulation of solutions with specific viscosity and stability properties for use in fuel oils and paint vehicles. google.com

Historical Development of Manganese Carboxylate Research

The investigation of organomanganese compounds dates back to 1937, with the first report by Gilman and Bailee on the synthesis of phenylmanganese iodide and diphenylmanganese. wikipedia.org The broader field of manganese carboxylate chemistry gained significant momentum due to its relevance to biological systems, particularly the role of manganese in enzymes. ufl.eduufl.edu Early interest was spurred by the discovery of dinuclear and tetranuclear oxide-bridged manganese carboxylate units at the active sites of certain proteins. ufl.edu

Research in the latter half of the 20th century focused on synthesizing model compounds that could mimic the structural and functional properties of these biological manganese centers. ufl.edu This led to the development of synthetic procedures for a wide variety of manganese carboxylate clusters with varying nuclearities and oxidation states. ufl.edu For instance, the use of manganese(III) gluconate as a peroxide bleaching catalyst was explored in the late 1980s. google.com The development of manganese-based catalysts for hydrosilylation reactions also has a history, with pioneering work demonstrating the activity of Mn(I) complexes. acs.org The ongoing research continues to expand the applications of these versatile compounds. chinesechemsoc.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

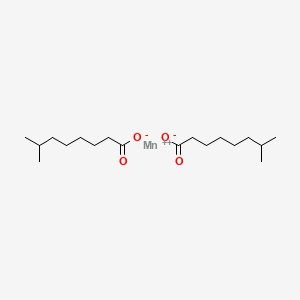

| CAS Number | 29826-51-5 | echemi.com |

| Molecular Formula | C18H34MnO4 | echemi.com |

| Molecular Weight | 369.4 g/mol | echemi.com |

| Appearance | White powder | lookchem.com |

| EC Number | 249-884-1, 284-754-8 | echemi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

84962-56-1 |

|---|---|

Molecular Formula |

C18H34MnO4 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

manganese(2+);7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

PDSCRKVHEBVLOM-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Manganese Diisononanoate and Analogues

Direct Synthesis Routes from Manganese Precursors and Isononanoic Acid

Direct synthesis methods offer a straightforward approach to producing manganese diisononanoate by reacting a manganese source directly with isononanoic acid. These routes are often favored for their simplicity and efficiency.

Double Decomposition Reactions for Carboxylate Formation

Double decomposition, or metathesis, reactions provide a common and effective method for the synthesis of manganese carboxylates, including this compound. This method typically involves a two-step process. In the first step, isononanoic acid is neutralized with a base, such as sodium hydroxide, to form the corresponding sodium isononanoate. In the second step, the resulting sodium salt is reacted with a water-soluble manganese salt, such as manganese chloride or manganese sulfate. scialert.netresearchgate.net This leads to an ion exchange reaction, precipitating the desired this compound, which is typically insoluble in the aqueous medium, while the sodium salt byproduct remains dissolved. scialert.netgoogle.com

A typical reaction sequence can be summarized as follows:

Neutralization: C₈H₁₇COOH + NaOH → C₈H₁₇COONa + H₂O

Metathesis: 2 C₈H₁₇COONa + MnCl₂ → Mn(C₈H₁₇COO)₂ + 2 NaCl

The reaction is generally carried out in a liquid phase, often at elevated temperatures (e.g., 80-85°C) with agitation to ensure a complete reaction. scialert.netresearchgate.net The solid this compound product is then separated by filtration, washed with hot water to remove the soluble sodium salt byproduct, and subsequently dried. scialert.net

| Reactants | Conditions | Product | Yield | Reference |

| Isononanoic Acid, Sodium Hydroxide, Manganese Chloride | 80-85°C, Agitation | This compound | Moderate | scialert.netresearchgate.net |

| 2-Ethylhexanoic Acid, Sodium Hydroxide, Manganese Sulfate | 75-80°C (Neutralization), 80°C (Precipitation) | Manganese 2-ethylhexanoate | 80-85% |

Metal-Organic Acid Reaction Pathways

The direct reaction between manganese metal and isononanoic acid represents another viable synthetic pathway. academie-sciences.fr This process involves heating a mixture of manganese metal, isononanoic acid, and a diluent. The reaction rate is temperature-dependent, increasing with higher temperatures, typically in the range of 100°C to 200°C. researchgate.net An inert atmosphere, such as nitrogen, is often employed to prevent oxidation. researchgate.net

The general reaction is: Mn + 2 RCOOH → Mn(RCOO)₂ + H₂

Metal Oxide-Organic Acid Reaction Mechanisms

Manganese oxides, such as manganous oxide (MnO), are also effective precursors for the synthesis of this compound. academie-sciences.fr This reaction involves heating the manganese oxide with isononanoic acid, often in the presence of an organic solvent. academie-sciences.fr The reaction can be catalyzed by small amounts of lower carboxylic acids like formic or acetic acid, or even water. academie-sciences.fr

The fundamental reaction is: MnO + 2 RCOOH → Mn(RCOO)₂ + H₂O

The reaction of manganese oxides with organic acids is influenced by the structure of the acid and the stoichiometry of the reactants. mdpi.com For instance, studies with various organic acids and manganese oxides (MnO and MnO₂) have shown that yields are typically high, often between 85-100%. mdpi.com The process generally involves heating the mixture at temperatures ranging from 50°C to 150°C to facilitate the reaction and remove the water byproduct. researchgate.netmdpi.com

| Manganese Precursor | Carboxylic Acid | Temperature | Yield | Reference |

| MnO | Various organic acids | 50-70°C | 85-100% | mdpi.com |

| Manganese Oxide | Carboxylic Acid | 130-150°C | High | researchgate.net |

| Manganous Oxide | Branched-chain aliphatic monocarboxylic acids | 90-125°C | High | academie-sciences.fr |

Precursor Synthesis and Functionalization

Isononanoic Acid Production from Branched Alcohols via Hydroformylation and Oxidation

Isononanoic acid is a mixture of structurally branched C9-monocarboxylic acids and is a vital industrial intermediate. ub.edu A primary industrial route for its production starts from 2-ethylhexanol. ub.eduCurrent time information in Bangalore, IN. This multi-step process involves:

Dehydration: 2-ethylhexanol is dehydrated in the presence of a catalyst to produce a mixture of octene isomers. ub.eduCurrent time information in Bangalore, IN.

Hydroformylation: The resulting octenes are then reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst. This step, known as hydroformylation or the oxo process, yields isononanal. ub.eduCurrent time information in Bangalore, IN.

Oxidation: Finally, the isononanal is oxidized to isononanoic acid. ub.eduCurrent time information in Bangalore, IN. This oxidation can be carried out using air or oxygen in the presence of a transition metal catalyst. uu.nl

Another significant route to isononanoic acid involves the hydroformylation of diisobutene to produce isononyl aldehyde, which is subsequently oxidized. nih.gov The resulting acid mixture is predominantly composed of 3,5,5-trimethylhexanoic acid. nih.gov

| Starting Material | Key Process Steps | Final Product | Reference |

| 2-Ethylhexanol | Dehydration, Hydroformylation, Oxidation | Isononanoic Acid | ub.eduCurrent time information in Bangalore, IN. |

| Diisobutene | Hydroformylation, Oxidation | Isononanoic Acid (mainly 3,5,5-trimethylhexanoic acid) | nih.gov |

Ligand Design and Modification Strategies for Carboxylate Synthesis

The design and modification of the carboxylate ligand itself can significantly influence the properties and synthesis of manganese carboxylate complexes. Strategic ligand design can impact factors such as the stability, solubility, and catalytic activity of the resulting manganese complex.

Several strategies are employed in ligand design for metal complexes, which are applicable to manganese carboxylates:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the carboxylate ligand can alter the electronic properties of the manganese center, thereby influencing its reactivity. mdpi.com

Steric Hindrance: Incorporating bulky substituents on the ligand can create steric hindrance around the metal center. This can affect the coordination geometry and stability of the complex and can be used to control its reactivity and prevent unwanted side reactions. nih.gov

Chelation: The use of polydentate ligands, which contain multiple donor sites (e.g., oxygen and nitrogen atoms), can lead to the formation of more stable chelate complexes with manganese. researchgate.netmdpi.com While isononanoate is a monodentate ligand, the principles of chelation are crucial in the broader context of manganese carboxylate chemistry, where mixed-ligand systems are common. mdpi.com The structure of the carboxylic acid, including its ability to chelate, affects the rate of reaction with manganese oxides. mdpi.com

These ligand modification strategies open up possibilities for fine-tuning the characteristics of manganese carboxylate complexes for specific applications. mdpi.com

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of this compound are significantly influenced by several key reaction parameters, including temperature, reactant concentration, and agitation.

Temperature: The reaction temperature is a critical factor. For the two-step synthesis involving the reaction of a sodium carboxylate with manganese chloride, maintaining a temperature in the range of 80-85°C is crucial for the reaction to proceed effectively. scialert.net Lower temperatures may lead to incomplete reactions and consequently lower yields.

Reactant Concentration: The concentration of the manganese salt solution has a direct impact on the reaction's success. Studies on analogous manganese carboxylates have shown that the second step of the synthesis, the reaction with manganese chloride, proceeds well at low concentrations of the manganese salt, around 0.25 M or less. scialert.net Higher concentrations may lead to side reactions or incomplete precipitation, affecting both yield and purity.

Agitation: Perfect agitation is essential throughout the synthesis process to ensure complete reaction between the reactants. scialert.net Inadequate mixing can result in localized concentration gradients, leading to incomplete conversion and a non-uniform product.

The following table summarizes the general influence of reaction conditions on the synthesis of manganese carboxylates, which is applicable to this compound.

| Reaction Parameter | Condition | Influence on Yield and Purity |

| Temperature | 80-85°C | Optimal for complete reaction and high yield. scialert.net |

| Manganese Chloride Concentration | ~0.25 M or less | Favors complete reaction and precipitation. scialert.net |

| Agitation | Continuous and vigorous | Ensures homogeneity and complete conversion. scialert.net |

| Catalyst (in Manganous Oxide route) | Optional (e.g., formic, acetic acid) | Can enhance reaction rate. researchgate.net |

Scalability Considerations for Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate process optimization to ensure efficiency, cost-effectiveness, and consistent product quality.

One of the primary considerations in scaling up is the handling of reactants and the removal of byproducts. In the synthesis of similar esters, continuous flow systems are often employed at an industrial scale. scientificarchives.com These systems can be equipped with in-line molecular sieves to continuously remove water, which is a byproduct of the esterification reaction. scientificarchives.com This removal shifts the reaction equilibrium towards the product side, thereby increasing the conversion rate and reducing reaction times. scientificarchives.com

Purification of the final product is another critical aspect of industrial synthesis. While simple filtration can be used to remove solid impurities like unreacted manganese oxide, large-scale production may require more sophisticated techniques to achieve the desired purity. researchgate.net Hydrometallurgical processes such as precipitation, solvent extraction, and ion exchange are employed for the purification of manganese solutions and can be adapted for the purification of this compound. scirp.org For instance, after the primary reaction, the product can be dissolved in a suitable solvent, and impurities can be removed through selective precipitation or extraction.

The management of reaction heat is also a significant factor in large-scale reactors. The exothermic nature of the neutralization and salt formation reactions requires an efficient heat exchange system to maintain the optimal reaction temperature and prevent runaway reactions, which could compromise both safety and product quality.

The following table outlines key considerations for the industrial synthesis of this compound.

| Scalability Factor | Industrial Approach | Rationale |

| Reaction System | Continuous flow reactors | Enhanced control, efficiency, and throughput. scientificarchives.com |

| Byproduct Removal | In-line molecular sieves (for water) | Drives reaction to completion, increases yield. scientificarchives.com |

| Purification | Filtration, solvent extraction, ion exchange | Removes impurities to meet product specifications. researchgate.netscirp.org |

| Heat Management | Efficient heat exchange systems | Maintains optimal temperature, ensures safety. |

| Raw Material Quality | Use of appropriate grade reactants | Minimizes downstream purification needs and costs. |

Advanced Analytical and Spectroscopic Characterization of Manganese Diisononanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy offers a powerful, non-destructive means to probe the chemical bonding, electronic transitions, and atomic composition of manganese diisononanoate. Each technique provides a unique piece of the structural puzzle, contributing to a holistic understanding of the compound.

Fourier Transform Infrared Spectroscopy (FTIR) Applications for Ligand and Coordination Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for analyzing the coordination of the isononanoate ligand to the manganese ion. The infrared spectrum reveals characteristic vibrations of the carboxylate group (-COO⁻), which are sensitive to its coordination mode. In metal carboxylates, the carboxylate group can coordinate to the metal center in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions.

The key diagnostic region in the FTIR spectrum for this compound is the region of asymmetric and symmetric stretching vibrations of the carboxylate group. The position of these bands provides insight into the nature of the manganese-oxygen bond. Typically, the asymmetric stretching vibration (νₐₛ(COO⁻)) appears in the range of 1550–1650 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is observed around 1400 cm⁻¹. The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly informative for determining the coordination mode.

| Coordination Mode | Δν (cm⁻¹) Range |

| Ionic | < 110 |

| Monodentate | > 200 |

| Bidentate Chelating | < 150 |

| Bidentate Bridging | ~140-200 |

This table provides generalized ranges for carboxylate coordination modes.

Furthermore, the FTIR spectrum can confirm the presence of the branched alkyl chain of the isononanoate ligand through the characteristic C-H stretching and bending vibrations. google.comgoogle.com The absence of a broad O-H stretching band around 3000 cm⁻¹ would indicate the complete deprotonation of the isononanoic acid to form the carboxylate salt. The region between 500 and 650 cm⁻¹ may also show bands corresponding to Mn-O stretching modes, further confirming the coordination of the carboxylate to the manganese ion. sathyabama.ac.inresearchgate.netijset.inresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition and, crucially, the oxidation state of manganese in this compound. researchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, the binding energies of these electrons can be determined. The binding energy of a core-level electron is sensitive to the chemical environment and oxidation state of the atom.

For manganese, the Mn 2p and Mn 3s core levels are of particular interest. Manganese can exist in several oxidation states, with +2, +3, and +4 being common. docbrown.infosserc.org.ukyoutube.comquora.comflinnsci.com The position of the Mn 2p₃/₂ peak can provide a first indication of the oxidation state. However, due to overlapping binding energy ranges and the effects of multiplet splitting, this can be challenging. xpsfitting.com

A more reliable method for determining the manganese oxidation state is the analysis of the multiplet splitting of the Mn 3s peak. The magnitude of the energy separation (ΔE) between the two components of the Mn 3s peak is directly related to the number of unpaired d-electrons and, therefore, the oxidation state.

| Manganese Oxidation State | Approximate Mn 3s Splitting (ΔE) |

| Mn(II) | ~6.0 - 6.5 eV |

| Mn(III) | ~5.3 - 5.5 eV |

| Mn(IV) | ~4.5 - 4.8 eV |

This table provides typical ranges for Mn 3s multiplet splitting. nih.gov

XPS analysis of the O 1s and C 1s regions can further characterize the carboxylate ligand and its interaction with the manganese ion. The O 1s spectrum can often be deconvoluted into components representing the two different oxygen environments in the coordinated carboxylate group. nih.govrsc.org This detailed analysis of the manganese and other constituent elements makes XPS an indispensable tool for confirming the oxidation state and understanding the coordination environment in this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Moiety Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of the organic part of this compound, the isononanoate ligand. While the paramagnetic nature of many manganese ions can lead to significant broadening of NMR signals, making analysis of the entire complex challenging, NMR is invaluable for characterizing the free isononanoic acid ligand. np-mrd.orgnih.gov

¹H NMR spectroscopy of isononanoic acid will show characteristic signals for the protons in the branched alkyl chain. The chemical shifts and splitting patterns of these signals provide detailed information about the connectivity of the carbon atoms. For instance, the protons on the carbon adjacent to the carboxyl group typically appear in the 2-3 ppm region. libretexts.org The complex splitting patterns in the aliphatic region (typically 0.8-1.7 ppm) would confirm the branched nature of the "isononanoate" structure, which is often a mixture of isomers, with 3,5,5-trimethylhexanoic acid being a major component.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the carboxylic acid group appearing significantly downfield, typically in the range of 170-185 ppm. libretexts.org The various methyl, methylene, and methine carbons in the branched alkyl chain will have distinct chemical shifts, allowing for a detailed structural assignment of the organic ligand.

UV-Visible Spectroscopy for Electronic Transitions and Oxidation State Characterization

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can be used to characterize the oxidation state and coordination geometry of the manganese ion in this compound. arizona.eduuni-kiel.de The color of manganese complexes is due to the absorption of light in the visible region, which promotes electrons between d-orbitals that have been split in energy by the ligand field.

Manganese(II) complexes, with a d⁵ electron configuration, typically have very pale colors, often faint pink. This is because all d-d transitions are spin-forbidden, resulting in very low-intensity absorptions. docbrown.info In contrast, manganese(III) complexes (d⁴) often exhibit more intense colors due to spin-allowed d-d transitions. acs.orgias.ac.in The position and intensity of these absorption bands are sensitive to the coordination environment of the manganese ion. researchgate.net

The UV region of the spectrum may be dominated by ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from an orbital primarily located on the carboxylate ligand to an orbital primarily on the manganese ion. These transitions are typically much more intense than d-d transitions. The energy of these LMCT bands can also provide information about the oxidation state of the manganese, as a higher oxidation state will generally lower the energy required for this charge transfer. acs.org

Diffraction and Imaging Methodologies for Morphological and Crystalline Analysis

While spectroscopy provides information at the molecular level, diffraction and imaging techniques are essential for understanding the long-range order and macroscopic form of this compound.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystallinity and phase of solid materials like this compound. When a beam of X-rays is directed at a crystalline sample, it is diffracted by the planes of atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline structure. uitm.edu.my

A highly crystalline sample of this compound will produce a diffraction pattern with sharp, well-defined peaks. The positions (2θ angles) and relative intensities of these peaks can be used to identify the specific crystal phase and determine the unit cell parameters. beilstein-journals.orgrsc.orgbeilstein-journals.org Conversely, an amorphous or poorly crystalline sample will produce a broad, featureless diffraction pattern. ijset.in

For metal-organic compounds like this compound, XRD can be used to:

Confirm the formation of a new crystalline phase: The diffraction pattern of the product will be distinct from that of the starting materials (e.g., manganese salt and isononanoic acid).

Identify the crystal system and space group: With sufficient quality data, a full crystal structure solution may be possible, providing precise bond lengths and angles. researchgate.net

Assess the purity of the sample: The presence of peaks from other crystalline phases would indicate impurities.

Determine the average crystallite size: The width of the diffraction peaks is inversely related to the size of the crystalline domains, which can be estimated using the Scherrer equation. rsc.org

The nature of metal carboxylates can sometimes lead to materials that are difficult to crystallize, which can present a challenge for XRD analysis. google.comgoogle.com However, for well-ordered materials, XRD provides definitive information on the solid-state structure. rsc.orggiqimo.comrsc.orgnih.gov

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. When applied to this compound powder, SEM analysis would reveal critical information about its particle size, shape, and surface texture. The resulting micrographs could show, for instance, whether the compound exists as crystalline structures, amorphous aggregates, or particles with a specific morphology, which can be influenced by the synthesis method.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides qualitative and semi-quantitative elemental analysis of the sample. eag.comintertek.com The electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.orglibretexts.org The energy of these X-rays is unique to each element, allowing for the identification of the elemental constituents. wikipedia.org For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to manganese (Mn), oxygen (O), and carbon (C), confirming the presence of the core components of the molecule. The relative intensities of these peaks can be used to estimate the elemental composition of the sample, providing a confirmation of the compound's identity and an assessment of its elemental purity. researchgate.net

Table 1: Expected EDX Analysis Results for this compound

| Element | Expected Peak Energy (keV) | Information Provided |

|---|---|---|

| Carbon (C) | ~0.277 | Presence of the isononanoate organic ligand |

| Oxygen (O) | ~0.525 | Presence of the carboxylate groups |

Chromatographic and Elemental Analysis for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) for Ligand Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of the isononanoic acid ligand and for identifying any volatile or semi-volatile impurities within the this compound compound. To analyze the carboxylate ligand, a derivatization step is typically required to convert the non-volatile isononanoic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.gov

The derivatized sample is then injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the isononanoic acid derivative. spectrabase.com By comparing the chromatogram of the sample to that of a pure standard, the purity of the ligand can be determined. Furthermore, the mass spectra of any additional peaks in the chromatogram can be used to identify impurities, such as isomers of isononanoic acid or residual reactants from the synthesis process. researchgate.net

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) for Manganese Quantification

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are well-established methods for the precise quantification of manganese content in the compound. cdc.govnih.gov Both techniques require the sample to be digested, typically using a strong acid mixture, to bring the manganese into an aqueous solution.

In AAS, the solution is aspirated into a flame or a graphite (B72142) furnace to atomize the sample. cdc.govnemi.gov A light source, usually a manganese hollow-cathode lamp, emits radiation at a wavelength that is specifically absorbed by ground-state manganese atoms. nemi.gov According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of manganese atoms, allowing for accurate quantification. nih.gov Graphite furnace AAS (GF-AAS) offers higher sensitivity and lower detection limits compared to flame AAS, making it suitable for samples with very low manganese concentrations. uzh.ch

AES, often employed in the form of Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), uses a high-temperature plasma source to excite manganese atoms to higher energy levels. As these atoms relax back to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured and is directly proportional to the concentration of manganese in the sample.

Table 2: Comparison of AAS and AES for Manganese Quantification

| Technique | Principle | Typical Detection Limit | Notes |

|---|---|---|---|

| Flame AAS | Absorption of light by ground-state atoms in a flame nemi.gov | ~10 µg/L | Robust and widely used for moderate concentrations. |

| GF-AAS | Absorption of light by ground-state atoms in a graphite tube nemi.gov | 0.2 to 12 µg/L nemi.gov | Higher sensitivity; suitable for trace analysis. nemi.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Trace Element Analysis

For the detection and quantification of trace elemental impurities in this compound, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred methods due to their high sensitivity and multi-element capabilities. ufba.brebatco.com

ICP-OES, as mentioned above, measures the light emitted from elements in a high-temperature argon plasma. tandfonline.com It is a robust technique capable of measuring concentrations down to the parts-per-billion (ppb) range for many elements. ebatco.com

ICP-MS offers even lower detection limits, often in the parts-per-trillion (ppt) range. nih.gov In ICP-MS, the sample is introduced into the plasma, which ionizes the atoms. These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio. researchgate.net This allows for the precise identification and quantification of a wide array of trace and ultra-trace elements. geotraces.org ICP-MS is particularly valuable for identifying contamination from catalysts, raw materials, or the manufacturing process that could affect the performance of the this compound. biospectra.us

Voltammetric and Electrochemical Methods for Redox Characterization

Voltammetric techniques, such as Cyclic Voltammetry (CV), are employed to investigate the redox behavior of this compound. researchgate.net These methods provide insight into the oxidation and reduction potentials of the manganese center, which are crucial for understanding its reactivity, particularly in applications involving electron transfer reactions. nih.gov

In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two set limits. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the potentials at which the manganese ion undergoes redox transitions, such as the Mn(II)/Mn(III) and potentially Mn(III)/Mn(IV) couples. electrochemsci.org The characteristics of the peaks (e.g., peak potential, peak height, and peak separation) provide information about the reversibility of the redox processes and the stability of the different oxidation states of the manganese complex. researchgate.netmdpi.com This electrochemical characterization is fundamental for applications where the compound acts as a catalyst or redox agent. acs.org

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For manganese carboxylates, TGA curves typically show one or more mass loss steps corresponding to the decomposition of the compound. scialert.net The initial step often involves the loss of the organic carboxylate ligands, a process that may begin with decarboxylation. rsc.orgresearchgate.net The temperature at which decomposition begins is a key indicator of the compound's thermal stability. scialert.net The final residual mass at the end of the experiment corresponds to the formation of a stable manganese oxide, such as MnO, Mn₂O₃, or Mn₃O₄, depending on the final temperature and the atmosphere (inert or oxidizing). rsc.orgnih.govosti.gov

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting, as well as exothermic or endothermic events associated with decomposition. researchgate.net For manganese carboxylates, the melting point increases with the length of the carbon chain of the ligand. scialert.net The heat associated with the decomposition processes observed in TGA can be quantified by DSC, providing a more complete thermodynamic profile of the compound's thermal behavior.

Table 3: Summary of Compound Names

| Compound Name | Chemical Formula/Type |

|---|---|

| This compound | Mn(C₉H₁₇O₂)₂ |

| Isononanoic Acid | C₉H₁₈O₂ |

| Manganese(II) Oxide | MnO |

| Manganese(III) Oxide | Mn₂O₃ |

| Hausmannite (Manganese(II,III) Oxide) | Mn₃O₄ |

| Carbon | C |

| Oxygen | O |

Catalytic Applications and Mechanistic Investigations of Manganese Diisononanoate

Oxidation Catalysis in Organic Synthesis

The same redox chemistry that makes manganese compounds effective driers also renders them useful as catalysts for a variety of oxidation reactions in organic synthesis. researchgate.net Manganese is an attractive choice due to its natural abundance, low toxicity, and the versatility afforded by its multiple accessible oxidation states (from -3 to +7). nih.gov These catalysts can activate strong C-H bonds, enabling the direct functionalization of hydrocarbons without the need for pre-functionalized substrates. unl.pt

Manganese-catalyzed oxidation reactions can be applied to a wide range of hydrocarbon substrates. The selectivity of these reactions is often dictated by the stability of the intermediate radical species formed during the reaction.

Substrate Scope: The reactions are effective for the oxidation of alkanes (linear and cyclic) and the alkyl side-chains of aromatic compounds. unl.pt For example, catalysts based on manganese porphyrins have been shown to oxidize substrates like cyclohexane (B81311) and adamantane. unl.pt

Selectivity: A common feature of many manganese-catalyzed C-H oxidation systems is a preference for oxidizing tertiary (3°) C-H bonds over secondary (2°) or primary (1°) C-H bonds. This selectivity arises from the relative stability of the corresponding carbon radicals (3° > 2° > 1°). unl.pt In the oxidation of adamantane, which contains both tertiary and secondary C-H bonds, manganese porphyrin catalysts show a strong preference for functionalization at the tertiary position. unl.pt

The table below illustrates the typical product distribution for the manganese-catalyzed oxidation of adamantane, highlighting the catalyst's selectivity.

| Substrate | Catalyst System | Product Ratio (Tertiary:Secondary) |

|---|---|---|

| Adamantane | Manganese Porphyrin | High (e.g., >20:1 alcohol/ketone formation) |

Data generalized from findings on manganese-catalyzed hydrocarbon oxidation. unl.pt

Understanding the active species within the catalytic cycle is crucial for optimizing reaction conditions and catalyst design. In manganese-catalyzed oxidations, the cycle typically involves the transformation of the manganese precursor into a highly reactive, high-valent species that acts as the primary oxidant. unl.ptdigitellinc.com

Spectroscopic and mechanistic studies suggest that the catalytic cycle often proceeds through the following general pathway:

Activation of the Precursor: The initial manganese catalyst, often in the Mn(II) or Mn(III) state, reacts with a terminal oxidant (e.g., O₂, H₂O₂, iodosylbenzene).

Formation of a High-Valent Intermediate: This reaction generates a high-valent manganese-oxo species, such as a Mn(IV)=O or Mn(V)=O complex. unl.pt These species are potent oxidants capable of abstracting a hydrogen atom from a C-H bond of the hydrocarbon substrate. unl.pt

Hydrogen Abstraction: The manganese-oxo species abstracts a hydrogen atom from the substrate (R-H), forming a manganese-hydroxyl intermediate (e.g., Mn(IV)-OH) and a substrate radical (R•).

Product Formation and Catalyst Regeneration: The substrate radical is then further oxidized or undergoes "oxygen rebound" from the manganese-hydroxyl species to form the final alcohol product (R-OH). This step regenerates a lower-valent form of the manganese catalyst, which can then re-enter the catalytic cycle. unl.pt

The precise nature of the active species and the dominant pathway can be influenced by the ligand environment around the manganese center and the specific reaction conditions. digitellinc.commdpi.com Various manganese oxides and complexes have been studied, revealing that species like Mn(III) and surface-adsorbed oxygen play critical roles in the catalytic oxidation process. mdpi.comresearchgate.net

Heterogeneous Catalysis through Immobilization and Encapsulation Strategies

To enhance the practical utility of manganese catalysts like manganese diisononanoate, strategies to convert them from homogeneous to heterogeneous systems are often employed. Immobilization on solid supports can improve catalyst stability, facilitate separation from reaction products, and enable use in continuous flow reactors. rsc.orgrsc.org

One prominent strategy involves the encapsulation of the manganese complex within the porous structures of zeolites. Zeolites are crystalline aluminosilicates with a regular network of pores and cavities, which can confine metal complexes, thereby enhancing their stability and preventing aggregation. rsc.org This "ship-in-a-bottle" approach involves synthesizing the manganese complex within the zeolite cages. For instance, manganese(II)-exchanged zeolite-Y can be treated with a ligand solution, leading to the formation of the complex within the zeolite's supercages. This method has been successfully used for various manganese complexes to catalyze oxidation reactions. The zeolite framework not only acts as a robust support but can also influence the catalytic activity and selectivity by imposing steric constraints on the reactants and intermediates. rsc.org

Another approach to heterogenization is the attachment of the molecular catalyst to a solid metal oxide support. This can be achieved by first binding the catalyst to the support through acidic ligands and then encapsulating it with a thin metal oxide layer via atomic layer deposition (ALD). rsc.org This technique offers precise control over the coating thickness, effectively immobilizing the catalyst and preventing it from leaching into the reaction medium, even in polar solvents like water. rsc.orgrsc.org While these methods have been demonstrated for various molecular catalysts, their application to this compound could offer a pathway to developing robust, recyclable catalysts for a range of chemical transformations. rsc.orgrsc.org

Table 1: Strategies for Heterogenization of Manganese Catalysts

| Strategy | Description | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Zeolite Encapsulation | Synthesis of the manganese complex within the pores and cavities of a zeolite support, such as Zeolite-Y. | Enhanced catalyst stability, prevention of aggregation, potential for shape-selectivity. | rsc.org |

| Immobilization on Solid Supports via ALD | Attachment of the catalyst to a solid oxide support, followed by encapsulation with a thin metal oxide layer using Atomic Layer Deposition. | Strong catalyst immobilization, prevention of leaching, improved solvent compatibility, and potential for catalyst recycling. | rsc.orgrsc.org |

Combustion Catalysis and Fuel Additives

Manganese compounds have been investigated as fuel additives to improve combustion efficiency and reduce harmful emissions. Their primary role in this context is to act as combustion catalysts, particularly for the reduction of soot (particulate matter) from diesel and gasoline engines.

Manganese-based fuel additives, such as organometallic compounds, can be effective in reducing soot emissions. dtic.mil When introduced into the fuel, the manganese compound decomposes in the combustion chamber, forming highly dispersed manganese oxide nanoparticles. These nanoparticles act as catalysts for the oxidation of soot. The general mechanism involves the manganese oxide particles providing a more efficient pathway for the reaction between carbon (soot) and oxygen, effectively lowering the temperature at which soot combustion occurs. sae.org This allows for more complete combustion of particulate matter within the engine cylinder or in the exhaust stream, leading to a reduction in tailpipe emissions. dtic.milsae.org

Studies on the fuel additive methylcyclopentadienyl manganese tricarbonyl (MMT) have shown that the resulting manganese oxides can lower the soot oxidation temperature, which is crucial for the regeneration of diesel particulate filters (DPFs). sae.org By facilitating soot burn-off at lower temperatures, which are more typical of normal engine operation, these additives can reduce the need for active DPF regeneration cycles that often consume extra fuel. sae.orgscialert.net While research has largely focused on additives like MMT, the principle of delivering a catalytic metal to the combustion process could be extended to other soluble manganese compounds like this compound.

The use of manganese-based combustion catalysts can indirectly contribute to enhanced fuel efficiency. By promoting more complete combustion and reducing the buildup of soot deposits in the engine and on exhaust after-treatment systems, these additives can help maintain optimal engine performance. scialert.net For vehicles equipped with DPFs, a significant buildup of soot increases the exhaust backpressure, forcing the engine to work harder and consume more fuel. sae.org By catalytically assisting the removal of this soot, manganese additives can lead to lower average backpressure, which in turn improves fuel economy and can extend engine life. scialert.net

Formulation studies aim to optimize the concentration and delivery of the manganese catalyst to maximize its effectiveness while minimizing any potential for negative side effects. The solubility and stability of the manganese compound in the fuel are critical factors. Manganese carboxylates, such as this compound, are generally soluble in hydrocarbon fuels, which is a prerequisite for their use as fuel-borne catalysts.

Table 2: Effects of Manganese-Based Fuel Additives on Combustion

| Effect | Mechanism | Impact on Engine/Exhaust System | Reference |

|---|---|---|---|

| Soot Reduction | Catalytic oxidation of carbon (soot) by manganese oxide nanoparticles formed during combustion. | Lowers soot emissions, aids in Diesel Particulate Filter (DPF) regeneration. | dtic.milsae.org |

| Improved Fuel Efficiency | Reduced exhaust backpressure due to lower soot accumulation in the DPF. | Less fuel is required for DPF regeneration and engine operation is more efficient. | scialert.net |

Structure-Activity Relationships in Manganese Carboxylate Catalysis

The catalytic performance of this compound is intrinsically linked to its molecular structure. Key factors include the nature of the isononanoate ligand and the oxidation state and coordination environment of the manganese center.

The carboxylate ligand plays a crucial role in determining the properties and reactivity of the manganese catalyst. In this compound, the ligand is isononanoic acid, a nine-carbon carboxylic acid with a branched alkyl chain. This structure imparts distinct characteristics compared to linear carboxylates.

Solubility: The branched nature of the isononanoate ligand generally enhances the solubility of the manganese complex in nonpolar organic solvents and hydrocarbon fuels. This is a critical property for its application in homogeneous catalysis and as a fuel additive.

Steric Effects: The bulky, branched structure of the isononanoate ligands creates a specific steric environment around the manganese center. This can influence the accessibility of substrates to the catalytic site, thereby affecting reaction rates and selectivity.

Electronic Effects: Alkyl groups are generally considered to be electron-donating. libretexts.org The inductive effect of the branched alkyl chain of the isononanoate ligand can influence the electron density at the manganese center, which in turn can modulate its redox potential and catalytic activity.

Studies on linear manganese carboxylates, such as manganese laurate (C12), palmitate (C16), and stearate (B1226849) (C18), have shown that increasing the chain length leads to higher thermal stability. scialert.netscialert.netresearchgate.net This suggests that the length and structure of the hydrocarbon tail of the carboxylate ligand are significant factors in the physical properties of the complex, which can also impact its performance under catalytic conditions. scialert.netscialert.netresearchgate.net The unique branched structure of the isononanoate ligand in this compound is therefore expected to be a key determinant of its catalytic behavior.

Manganese is known for its ability to exist in multiple oxidation states, most commonly ranging from +2 to +7. scialert.net This redox versatility is central to its catalytic function, as many catalytic cycles involve the manganese center cycling between different oxidation states.

Manganese(II) and Manganese(III): In carboxylate complexes, manganese is typically found in the Mn(II) or Mn(III) oxidation states. The relative stability of these states and the ease of transition between them are critical for catalytic activity, particularly in oxidation reactions. For example, a catalytic cycle might involve the oxidation of Mn(II) to a higher-valent species, which then acts as the primary oxidant before being reduced back to Mn(II).

Coordination Geometry: The arrangement of the isononanoate ligands and any other coordinating species (like solvent molecules) around the manganese ion defines its coordination geometry. Common geometries for manganese include octahedral and tetrahedral. The coordination environment can influence the redox potential of the Mn(II)/Mn(III) couple and the lability of the ligands, which can be important for substrate binding and product release during a catalytic cycle. The specific geometry adopted by this compound will therefore have a direct impact on its catalytic performance in any given reaction.

Table 3: Structure-Activity Relationships in Manganese Carboxylate Catalysis

| Structural Feature | Influence on Catalytic Properties | Specific Relevance to this compound |

|---|---|---|

| Ligand Branching (Isononanoate) | Affects solubility, steric hindrance at the metal center, and electronic properties. | Enhances solubility in organic media; creates a unique steric environment that can influence selectivity. |

| Ligand Chain Length | Impacts thermal stability and physical properties. | The C9 chain length contributes to its physical properties and solubility characteristics. |

| Manganese Oxidation State | Central to redox-based catalytic cycles (e.g., cycling between Mn(II) and Mn(III)). | The accessibility of different oxidation states under reaction conditions determines its efficacy as an oxidation catalyst. |

| Coordination Geometry | Influences the redox potential of the manganese center and the lability of ligands. | Determines substrate access to the catalytic site and the ease of ligand exchange. |

Advanced Materials Science Applications and Formulation Chemistry

Polymer Stabilization and Modification

Manganese carboxylates serve distinct and sometimes contrasting roles in polymer science, acting as both catalysts for curing in thermosetting resins and as pro-oxidant additives to promote degradation in certain thermoplastics. The specific function is highly dependent on the polymer type and the intended application.

Role as Stabilizers in Resin Formulations

In the context of unsaturated polyester (B1180765) resins, manganese carboxylates function as accelerators, playing a crucial role in the curing process. google.comgoogle.com These resins cure through a radical polymerization mechanism, and manganese compounds, often in combination with other components, help to accelerate this reaction at ambient temperatures, a process known as cold curing. google.com This catalytic action is essential for achieving rapid transformation of the liquid resin into a rigid, insoluble, and infusible thermoset product. google.com The use of manganese-based accelerators is particularly relevant in formulations where the use of cobalt, a more traditional accelerator, is being reduced for environmental reasons. google.com

Similarly, in alkyd-based resins used for paints, inks, and coatings, manganese carboxylates act as "driers" or siccatives. mdpi.comresearchgate.net Their primary role is to catalyze the autoxidation and cross-linking of the unsaturated fatty acids in the alkyd binder. naturalpigments.com This process is fundamental to the transformation of the liquid paint into a hard, durable film. organometal.eu Manganese is considered a primary drier, promoting both surface and through-drying of the coating. naturalpigments.comorganometal.eu While effective, a key consideration in these formulations is the inherent color of manganese compounds, which can be reddish-brown and may discolor white or light-colored finishes. organometal.eu

Effects on Polymerization Processes and Material Integrity

Manganese compounds catalytically influence polymerization by accelerating the formation of free radicals, which initiate the cross-linking reactions in resins like unsaturated polyesters and alkyds. google.comnaturalpigments.com In unsaturated polyester systems, manganese carboxylates can be part of an accelerator system that allows the resin to cure rapidly upon the addition of a peroxide catalyst. google.com

Conversely, in thermoplastic polymers such as high-density polyethylene (B3416737) (HDPE), manganese carboxylates (e.g., manganese stearate (B1226849), palmitate, and laurate) are incorporated as pro-oxidant additives. researchgate.netump.edu.my In this role, they are designed to accelerate the thermo-oxidative degradation of the polymer. researchgate.net This process breaks down the long polymer chains, leading to a reduction in mechanical properties like tensile strength and elongation at break, and an increase in the melt flow index (MFI). researchgate.net This controlled degradation is a key feature in the design of oxo-biodegradable plastics, which are intended to degrade more rapidly in the environment after their functional lifespan. researchgate.net Studies on HDPE have shown that the incorporation of manganese carboxylates significantly enhances degradation under thermal treatment and weathering. ump.edu.my

The following table summarizes research findings on the effect of manganese carboxylates on the material integrity of High-Density Polyethylene (HDPE) after 1000 hours of thermal treatment.

| HDPE Formulation | Property | Initial Value | Value after 1000h Thermal Treatment | % Loss |

|---|---|---|---|---|

| Pure HDPE | Tensile Strength | - | - | ~11.74% |

| Elongation at Break | - | - | ~16.21% | |

| HDPE + 1% Manganese Laurate | Tensile Strength | - | - | ~43.33% |

| Elongation at Break | - | - | ~55.85% | |

| HDPE + 1% Manganese Stearate | Elongation at Break | - | - | ~62% |

Data derived from studies on various manganese carboxylates in HDPE. ump.edu.myresearchgate.net

Lubricant and Grease Formulations

In the field of tribology, additives are essential for enhancing the performance of base lubricants and greases. mdpi.com Organometallic compounds, including manganese carboxylates, are utilized to improve friction and wear characteristics, particularly under boundary lubrication conditions. lubimax.com

Performance as Friction Modifiers and Anti-Wear Additives

Manganese-containing compounds have demonstrated significant efficacy in improving the tribological properties of lubricants and greases. They function by forming a protective film on metal surfaces, which helps to reduce direct metal-to-metal contact, thereby lowering both friction and wear. mdpi.com Research on lithium grease has shown that the addition of a Mn₃O₄/graphene nanocomposite can substantially reduce the coefficient of friction (COF) and wear depth, even at very low concentrations. At an optimal concentration of 0.1 wt%, the COF was reduced by 43.5% and wear depth by 86.1% compared to the base grease.

Similarly, manganese phosphate (B84403) coatings, often used with oil lubricants, improve wear resistance by creating a durable surface layer that effectively reduces friction. mdpi.comresearchgate.net Studies have shown these coatings can significantly lower the COF and wear loss under load. researchgate.net The effectiveness of these manganese-based systems highlights their potential as robust friction-modifying and anti-wear additives.

The table below presents data from studies on the performance of different manganese-based additives in lubricating systems.

| Lubricating System | Additive | Test Condition | Coefficient of Friction (COF) Reduction | Wear Reduction |

|---|---|---|---|---|

| Lithium Grease | 0.1 wt% Mn₃O₄/Graphene | Heavy Contact Load (600-900 N) | 43.5% (vs. pure graphene) | 86.1% (wear depth vs. pure graphene) |

| Oil Lubricant | Manganese Phosphate Coating | 35 N Load | Resulted in lowest average COF (0.13) | Resulted in lowest wear loss (0.4 mm³) |

| Oil Lubricant | Manganese Phosphate with MoS₂ | 60 N Load | Resulted in lowest average COF (0.15) | Resulted in lowest wear loss (0.6 mm³) |

Data compiled from tribological studies on manganese-containing additives. researchgate.net

Long-term Stability in Lubricating Systems

The long-term stability of an additive is crucial for maintaining lubricant performance over the operational life of machinery. heaocn.com A key challenge for metal soaps, including manganese carboxylates like manganese neodecanoate, is their susceptibility to hydrolysis upon contact with water, which can be a contaminant in lubricating systems. google.com This hydrolysis can lead to the precipitation of insoluble manganese compounds, such as manganese dioxide, diminishing the additive's effectiveness and potentially causing operational issues like sputtering in fuel oil burners or difficulties in pumping. google.com

Research has shown that the stability of hydrocarbon solutions containing manganese soaps can be significantly improved. The inclusion of propionic acid has been found to stabilize these compositions against emulsification with water and subsequent hydrolysis-caused precipitation. google.com Furthermore, the inherent thermal stability of manganese carboxylates is a critical factor. Studies on manganese laurate, palmitate, and stearate have demonstrated that they possess good thermal stability at temperatures commonly used for polymer processing (around 170-190°C), which suggests a foundational stability that is beneficial for lubricant applications where high operating temperatures can be encountered. scialert.net Innovations in additive technology continue to focus on enhancing thermal and oxidative stability to ensure consistent, long-lasting protection in harsh operating environments. heaocn.com

Pigment Dispersion and Colorant Systems

Manganese carboxylates, often referred to as manganese soaps, play a vital role in the formulation of paints, coatings, and printing inks, primarily as drying agents or siccatives. google.comorganometal.eu Their function is not as a pigment themselves, but as a catalyst that is essential for the proper formation and stabilization of the pigmented film. researchgate.net

These compounds accelerate the oxidative cross-linking of binder vehicles such as alkyd resins. mdpi.comresearchgate.net This catalytic drying process ensures that the coating cures uniformly, effectively locking the pigment particles within the solid binder matrix. organometal.eu Manganese is an active, primary drier that promotes curing both at the surface and throughout the film, contributing to a hard and durable finish. organometal.euorganometal.eu Polymeric materials containing manganese carboxylates have been developed to enhance solubility in solvent-based paint and ink formulations. mdpi.com

A significant characteristic of manganese driers in colorant systems is their distinct reddish-brown color. organometal.eu This can be a major disadvantage in white or light-colored formulations, as it can cause staining or discoloration. organometal.eu For this reason, the concentration of manganese soaps must be carefully controlled, or they may be used in combination with other driers to mitigate this coloring effect. mdpi.com In some cases, "pale manganese" driers, where the metal is in a lower oxidation state, are used to reduce the yellowing tendency. organometal.eu Despite the color issue, manganese driers are valued for their strong catalytic activity, especially in formulations requiring hard films, and for their effectiveness in low-temperature and high-humidity curing conditions. organometal.eu

Role in Stabilizing and Dispersing Inorganic Pigments

The stabilization and even dispersion of inorganic pigments are critical for achieving desired properties in a coating, including color strength, gloss, and durability. While manganese diisononanoate is principally a siccative, its molecular structure may allow it to contribute to pigment wetting and stabilization, although this is not its primary function. This role is more commonly attributed to auxiliary driers like calcium or zinc carboxylates. umicore.com

The interaction between metal carboxylates and pigment surfaces is a complex phenomenon. The carboxylate portion of the molecule can have an affinity for the pigment surface, potentially aiding in the initial wetting of the pigment particles by the resin solution. This can lead to a more uniform distribution of the pigment throughout the formulation.

A key challenge in pigmented systems is the phenomenon known as "loss of dry," where the active metal drier is adsorbed onto the pigment surface over time, rendering it inactive. durachem.com Certain metal carboxylates, particularly those of calcium, are sometimes added to formulations to act as sacrificial agents. durachem.com They are preferentially adsorbed by the pigments, which in turn minimizes the deactivation of the primary drier, such as this compound. durachem.com This suggests an interaction at the pigment-binder interface that, while not primarily for dispersion, is crucial for maintaining the stability and long-term performance of the coating. Iron carboxylates are also noted to function as pigment wetting agents, particularly for carbon black pigments. organometal.eu

While direct research on this compound as a primary pigment dispersant is limited, the general behavior of metal carboxylates in coating formulations suggests a potential, albeit secondary, role in influencing pigment stability.

| Metal Carboxylate Type | Primary Function | Secondary Function Related to Pigments |

| Manganese Carboxylates | Primary Drier (Oxidation Catalyst) | Potential minor contribution to wetting; subject to adsorption by pigments. |

| Calcium Carboxylates | Auxiliary Drier | Pigment wetting and dispersing; reduces loss-of-dry. umicore.com |

| Zinc Carboxylates | Auxiliary Drier | Pigment wetting and dispersing. umicore.com |

| Iron Carboxylates | Primary Drier (at high temps) | Pigment wetting and grinding aid. organometal.eu |

Rheological Implications in Complex Formulations

The rheology of a coating—its flow and deformation characteristics—is a critical parameter that affects its storage stability, application properties, and final appearance. The introduction of additives like this compound can have rheological consequences, although these are often secondary to its catalytic activity and can be highly dependent on the specific formulation.

The interaction of metal carboxylates with the resin system can, in some cases, lead to an increase in viscosity. For instance, some metal carboxylates are known to cause a significant viscosity increase in systems with a high acid or hydroxyl number. durachem.com This is due to the potential for the metal ions to form coordination complexes with functional groups on the polymer chains, leading to a more structured and less mobile system.

A study investigating the influence of various metal carboxylates on the viscosity of linseed oil demonstrated that certain combinations of metal stearates and oleates could lead to a significant increase in the binder's viscosity. researchgate.net While this study did not specifically include this compound, it highlights the potential for metal carboxylates in general to act as rheology modifiers.

The primary rheological impact of this compound is often observed during the drying process. As a through-drier, it promotes a more uniform curing throughout the paint film, which helps to prevent surface defects like wrinkling that can occur when the surface dries much faster than the underlying layer. paintingbestpractices.com This uniform film formation is an indirect rheological outcome, as it pertains to the solidification and final structure of the coating rather than the flow properties of the liquid paint.

Environmental Behavior and Analytical Monitoring of Manganese Diisononanoate

Environmental Fate and Speciation in Various Compartments

The environmental behavior of manganese diisononanoate is dictated by the properties of the manganese ion and the isononanoate organic acid component. Factors such as pH, redox potential, and the presence of organic matter and mineral surfaces will control its transformation and movement through different environmental compartments.

Mobility and Transport in Soil and Aquatic Systems

The mobility of manganese from this compound in soils and aquatic systems is primarily controlled by the speciation and solubility of the manganese ion. Divalent manganese (Mn²⁺) is relatively soluble and mobile in aquatic environments. wikipedia.org In soils, its mobility is significantly influenced by pH and redox conditions. In acidic soils, Mn²⁺ is more soluble and available for transport, whereas its mobility decreases in alkaline soils due to precipitation and oxidation. icm.edu.plresearchgate.net The mobility of metallic elements like manganese in soils with low pH generally follows the order: Cd > Ni > Zn > Mn > Cu > Pb. icm.edu.pl

Abiotic and Biotically Mediated Transformation Pathways in Environmental Matrices

Once dissociated, the manganese and isononanoate components follow distinct transformation pathways.

Manganese (Mn²⁺): The primary transformation for Mn²⁺ in the environment is oxidation to higher valence states, primarily Mn(III) and Mn(IV), which form insoluble oxides and hydroxides (e.g., MnO₂, MnOOH). This oxidation can occur through both abiotic and biotic pathways. usda.gov

Abiotic Oxidation: This process can be catalyzed by mineral surfaces. While direct oxidation by molecular oxygen is slow, it is a significant long-term pathway. usda.gov

Biotic Oxidation: Many microorganisms can mediate the oxidation of Mn(II), a process that is often orders of magnitude faster than abiotic reactions. This microbial activity is a primary driver of manganese oxide formation in many environmental systems. oup.com

These oxidation processes significantly reduce the mobility and bioavailability of manganese.

Isononanoate: As a branched-chain carboxylic acid, isononanoate is subject to microbial degradation. Studies on isononanoic acid show it can be readily biodegradable. europa.euoxea-chemicals.com However, the degradation of branched-chain carboxylic acids can be slower than their straight-chain counterparts, as the branching can interfere with metabolic pathways like beta-oxidation. nih.govnih.gov Anaerobic consortia from river sediments have been shown to degrade branched carboxylic acids with tertiary carbons, but not those with quaternary carbons. nih.gov

Adsorption and Desorption Characteristics with Natural Organic Matter and Mineral Surfaces

The interaction with solid phases is a critical factor controlling the environmental concentration of manganese and isononanoate.

Manganese Adsorption: Mn²⁺ ions can be adsorbed onto clay minerals, manganese oxides, and organic material in the soil. frontiersin.org This process is highly pH-dependent, with adsorption generally increasing at higher pH values. The sorption of Mn(II) by natural sediments is often not fully reversible, and the process can be influenced by microbial activity, which can oxidize adsorbed Mn(II) to less soluble forms. researchgate.net

Isononanoate Adsorption: The isononanoate anion's fate is closely tied to soil organic matter. Carboxylic acids can be retained in soil through adsorption to organic matter, which can minimize their leaching and availability. icm.edu.pl The degree of adsorption will depend on the organic matter content of the soil and the specific structure of the isononanoate isomers.

Methodologies for Environmental Detection and Quantification

Analytical monitoring for this compound in environmental samples typically focuses on quantifying the total manganese content, as methods for the direct speciation of this specific organomanganese compound in complex matrices are not standard.

Sample Preparation Techniques for Complex Environmental Matrices

Proper sample preparation is crucial for accurately determining manganese concentrations in environmental samples like water, soil, and sediment. The primary goal is to liberate the manganese from the sample matrix and bring it into a liquid form suitable for analysis.

For solid samples such as soil or sediment, this almost always involves an acid digestion step. nih.gov This process breaks down organic matter and dissolves mineral components, releasing the bound manganese. Common procedures include:

Wet Digestion: Heating the sample with strong oxidizing acids. A common mixture is nitric acid and sulfuric acid. nih.gov

Microwave Digestion: Using a high-pressure microwave system to heat the sample with acids, which accelerates the digestion process. uzh.ch

For water samples, analysis may be direct if concentrations are high. For trace levels, a pre-concentration step is often necessary. This can involve evaporation, extraction, or binding to a chelating resin. nih.gov Cloud point extraction (CPE) has also been used as a pre-concentration technique for manganese in water and soil leachates. researchgate.net In all cases, water samples are typically acidified to prevent the precipitation of manganese. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research into manganese diisononanoate will likely prioritize the development of synthetic methodologies that align with the principles of green chemistry. yale.edumsu.edu Traditional methods for synthesizing metal carboxylates often involve multi-step processes with significant solvent use and energy consumption. The goal is to innovate pathways that are more atom-economical, energy-efficient, and utilize renewable resources.

One promising avenue is the exploration of mechanochemistry, where reactions are induced by mechanical force, often in the absence of bulk solvents. This technique could offer a high-yield, solvent-free synthesis of this compound from manganese oxide or a simple manganese salt and isononanoic acid. Another area of focus could be flow chemistry, which allows for precise control over reaction parameters, potentially leading to higher efficiency and safety compared to batch processes. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Key Research Challenges |

|---|---|---|

| Mechanochemistry | Solvent-free, reduced energy consumption, high yields. | Scale-up, understanding reaction kinetics, heat management. |

| Flow Chemistry | Enhanced safety, precise process control, easy scale-up. | Clogging potential, initial equipment cost, optimization of parameters. |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions. | Catalyst stability, product separation, economic viability. |

| Microwave-Assisted | Rapid heating, shorter reaction times, potential for higher purity. | Scale-up limitations, potential for localized overheating. |

Design of Advanced Catalytic Systems Based on this compound for Selective Transformations

Manganese complexes are known to be versatile catalysts for a variety of organic transformations, including oxidations and C-H functionalization. nih.govresearchgate.netresearchgate.net A significant future direction is the design of advanced catalytic systems where this compound serves as a precursor or the active catalyst itself. Its solubility in nonpolar organic solvents makes it an attractive candidate for homogeneous catalysis.

Research could focus on its application in selective oxidation reactions, a cornerstone of industrial chemistry. rsc.org For instance, this compound could be investigated as a catalyst for the aerobic oxidation of alcohols and hydrocarbons, potentially offering a greener alternative to processes that use stoichiometric or more toxic metal oxidants. Another area of intense interest is C-H activation, where manganese catalysts have shown promise in transforming ubiquitous C-H bonds into valuable functional groups. sci-hub.se Exploring the potential of this compound in late-stage functionalization of complex molecules could be highly valuable for the pharmaceutical and agrochemical industries. nih.govnih.gov

Table 2: Potential Catalytic Applications for this compound Systems

| Transformation Type | Substrate Example | Potential Product | Rationale for Investigation |

|---|---|---|---|

| Aerobic Oxidation | Benzyl alcohol | Benzaldehyde | Mild conditions, use of air as a green oxidant. |

| Epoxidation | Cyclohexene | Cyclohexene oxide | Selective oxygen transfer for fine chemical synthesis. |

| C-H Allylation | Ketones | Ortho-allylated ketones | Atom-economical C-C bond formation. researchgate.net |

| Hydrosilylation | Aldehydes/Ketones | Alcohols | Efficient reduction method using earth-abundant metal. thieme-connect.de |

Exploration of New Material Applications in Sustainable Technologies

The unique properties of manganese compounds are being leveraged in various materials science applications. mdpi.com Future research should explore the potential of this compound as a precursor for the synthesis of advanced functional materials. For example, it could be used in Metal-Organic Decomposition (MOD) or sol-gel processes to create thin films of manganese oxides. These oxides are crucial in applications such as batteries, supercapacitors, and catalysts for pollution control. mdpi.comnih.gov

The long, branched alkyl chains of the isononanoate ligands could also be exploited to create novel hybrid organic-inorganic materials or to act as a dispersing agent for manganese-based nanoparticles. Such nanoparticles have intriguing magnetic and catalytic properties, and controlling their synthesis and stability is a key challenge. mdpi.com Investigating this compound as a single-source precursor for manganese oxide nanoparticles could lead to materials with tailored sizes and surface properties for specific sustainable technologies, such as water purification or selective catalytic reduction of pollutants. mdpi.com

Computational Chemistry Approaches for Mechanistic Understanding and Predictive Modeling

To accelerate the development of applications for this compound, computational chemistry will be an indispensable tool. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of the molecule and the mechanisms of reactions it may catalyze. researchgate.net

Future computational studies could focus on several key areas. First, modeling the synthesis of this compound could help optimize reaction conditions for higher yield and sustainability. Second, for catalytic applications, DFT can be used to map out entire catalytic cycles, identify rate-determining steps, and understand the origins of selectivity. researchgate.net This knowledge is crucial for rationally designing more efficient catalysts. For example, computational screening could predict the most promising substrates for a this compound-based catalytic system or guide the modification of the ligand structure to enhance performance.

Furthermore, predictive modeling can be employed to forecast the material properties of polymers or coatings incorporating this compound, such as its thermal stability or degradation pathways, aligning with the green chemistry principle of designing for degradation.

Integration with Green Chemistry Principles in Industrial Applications

The ultimate goal of this research is to integrate this compound into industrial processes that are safer, more efficient, and environmentally benign. This requires a holistic approach guided by the 12 Principles of Green Chemistry. yale.eduresearchgate.net

Future efforts will involve life-cycle assessments to quantify the environmental impact of this compound from its synthesis to its final application and disposal. This includes evaluating its toxicity profile and ensuring it does not persist in the environment. A key principle is the use of catalysis over stoichiometric reagents; thus, developing robust and recyclable catalytic systems based on this compound is a primary objective.

Industrial applications could range from its use as a drier in more environmentally friendly paints and coatings (replacing more toxic alternatives) to its role as a catalyst in the synthesis of bulk and fine chemicals using sustainable feedstocks. quora.com The economic and environmental benefits of replacing precious metal catalysts with systems based on abundant manganese make this a highly attractive area for future industrial research and development. researchgate.net

Q & A

Q. What are the established synthetic methodologies for manganese diisononanoate, and how do reaction conditions influence product yield and purity?

- Methodological Answer : The synthesis typically involves esterification of diethylene glycol with isononanoic acid, catalyzed by acidic or enzymatic agents. Key variables include molar ratios (acid:glycol), temperature (80–120°C), and reaction time (6–24 hours). Purification via vacuum distillation or column chromatography is critical to isolate the product. Yield optimization requires balancing stoichiometry and catalyst efficiency, while purity is assessed using FTIR (C=O ester peaks at ~1730 cm⁻¹) and NMR (characteristic proton shifts for ester groups) . Trial experiments are recommended to calibrate variables, as seen in solvent extraction studies for manganese recovery .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound in academic research?

- Methodological Answer :

- FTIR : Identifies ester functional groups and absence of residual acid/glycol.